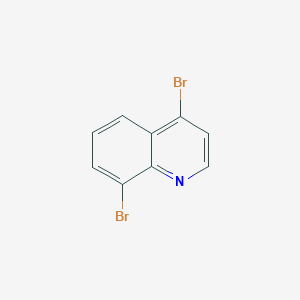

4,8-Dibromoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4,8-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJMYWNYBSIPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653681 | |

| Record name | 4,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-31-0 | |

| Record name | Quinoline, 4,8-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,8-Dibromoquinoline (CAS: 1070879-31-0)

Executive Summary

4,8-Dibromoquinoline is a halogenated heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring bromine atoms at two distinct positions on the quinoline scaffold—one on the pyridine ring (C4) and one on the benzene ring (C8)—imparts differential reactivity, making it a highly versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its physicochemical properties, plausible synthetic routes, predicted analytical characterization, key chemical reactions, and potential applications. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

The Quinoline Scaffold: A Cornerstone in Modern Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, is a "privileged scaffold" in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of halogen atoms, particularly bromine, onto this scaffold serves as a critical strategy in drug design. Bromine can enhance binding affinity to biological targets through halogen bonding, modulate pharmacokinetic properties, and, most importantly, provide reactive handles for further molecular elaboration via cross-coupling reactions.[3] this compound exemplifies this, offering two distinct sites for functionalization.

Caption: Figure 1: Chemical Structure of this compound

Physicochemical and Structural Properties

A summary of the key identifiers and properties for this compound is provided below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1070879-31-0 | [4] |

| Molecular Formula | C₉H₅Br₂N | [5] |

| Molecular Weight | 286.95 g/mol | [5] |

| Appearance | Solid (predicted) | [4] |

| Density | 1.923 g/cm³ (predicted) | [6] |

| InChI Key | LNJMYWNYBSIPIS-UHFFFAOYSA-N | [5] |

| Storage | 2-8°C, Inert atmosphere | [6] |

Synthesis and Purification Strategies

Proposed Protocol: Electrophilic Bromination

This method is adapted from a known procedure for the synthesis of the 5,8-dibromo isomer and relies on the deactivation of the pyridine ring toward electrophilic attack under strongly acidic conditions.[4]

Causality: Concentrated sulfuric acid protonates the quinoline nitrogen, rendering the pyridine ring strongly electron-deficient and thus deactivating it towards electrophiles like Br⁺. This directs the bromination to the more electron-rich benzene ring at the C5 and C8 positions. The use of silver sulfate can facilitate the generation of the active brominating agent. To achieve the 4,8-disubstitution pattern, a different directing influence or a multi-step synthesis would likely be necessary, potentially starting from a pre-functionalized quinoline. However, a direct bromination under specific conditions remains a possibility to investigate. The protocol below is a conceptual starting point for methodology development.

Caption: Figure 2: Proposed Electrophilic Bromination Workflow

Step-by-Step Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and protected from light, dissolve quinoline (1.0 eq) in concentrated sulfuric acid at 0°C.

-

Reagent Addition: Add silver sulfate (1.5 eq) to the solution. Slowly add molecular bromine (2.2 eq) dropwise, maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Carefully pour the reaction mixture onto crushed ice. Adjust the pH to neutral with a suitable base (e.g., aqueous NaOH or NaHCO₃), causing the product to precipitate.

-

Isolation: Filter the solid precipitate and wash thoroughly with water. Alternatively, extract the aqueous solution with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Alternative Pathway: The Sandmeyer Approach

The Sandmeyer reaction provides a powerful alternative for introducing bromine atoms with high regioselectivity, provided the corresponding aminoquinoline precursors are available.[7][8] This multi-step process involves diazotization of an amino group followed by displacement with a bromide salt, catalyzed by copper(I) bromide.

Workflow:

-

Starting Material: 4-Amino-8-bromoquinoline or 8-amino-4-bromoquinoline.

-

Diazotization: React the aminoquinoline with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr) at 0-5°C to form the diazonium salt.

-

Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom.[9]

This approach offers superior regiocontrol but is contingent on the availability of the monosubstituted aminobromoquinoline precursors.

Spectroscopic and Analytical Characterization

As of this writing, publically available experimental spectroscopic data for this compound is limited. Therefore, this section provides a predictive analysis based on established principles of NMR and MS for the benefit of researchers aiming to identify this compound.

Mass Spectrometry: Isotopic Signature

The most definitive feature in the mass spectrum of this compound will be the isotopic pattern of its molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks:

-

M⁺: (containing two ⁷⁹Br atoms)

-

[M+2]⁺: (containing one ⁷⁹Br and one ⁸¹Br)

-

[M+4]⁺: (containing two ⁸¹Br atoms)

The relative intensity of this triplet will be approximately 1:2:1. For C₉H₅Br₂N, these peaks would appear at m/z values of approximately 285, 287, and 289.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five signals in the aromatic region (δ 7.0-9.0 ppm), each integrating to one proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the two bromine atoms.

| Predicted Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant(s) (Hz) | Rationale |

| H2 | 8.9 - 9.1 | Doublet (d) | J ≈ 4.5 | Adjacent to ring nitrogen (deshielded). |

| H3 | 7.6 - 7.8 | Doublet of doublets (dd) | J ≈ 8.5, 4.5 | Coupled to H2 and H4 (before substitution). |

| H5 | 7.8 - 8.0 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Peri-interaction with C8-Br deshields this proton. |

| H6 | 7.4 - 7.6 | Triplet (t) | J ≈ 8.0 | Coupled to H5 and H7. |

| H7 | 8.1 - 8.3 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Deshielded by adjacent C8-Br. |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals for the nine carbon atoms. The carbons directly attached to the bromine atoms (C4 and C8) will show significantly lower intensity and will be shifted to lower field than in unsubstituted quinoline, though the effect is complex.

| Predicted Carbon | Predicted δ (ppm) | Rationale |

| C2 | 150 - 152 | Adjacent to nitrogen. |

| C3 | 122 - 124 | Standard quinoline shift. |

| C4 | 133 - 136 | Attached to bromine. |

| C4a | 148 - 150 | Bridgehead carbon. |

| C5 | 128 - 130 | Standard quinoline shift. |

| C6 | 127 - 129 | Standard quinoline shift. |

| C7 | 135 - 138 | Deshielded by adjacent C8-Br. |

| C8 | 120 - 123 | Attached to bromine. |

| C8a | 146 - 148 | Bridgehead carbon adjacent to N. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for an aromatic heterocyclic system. Key absorptions would include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C and C=N ring stretching vibrations.

-

~850-750 cm⁻¹: Out-of-plane C-H bending, characteristic of the substitution pattern.

-

Below 700 cm⁻¹: C-Br stretching vibrations.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in the reactivity of its two carbon-bromine bonds. These positions are ripe for functionalization, particularly through palladium-catalyzed cross-coupling reactions.[10][11]

Overview of Reactivity

The C4-Br and C8-Br bonds are expected to have different reactivities. The C4 position is on the electron-deficient pyridine ring, while the C8 position is on the carbocyclic ring. This electronic difference can often be exploited to achieve selective mono-functionalization under carefully controlled conditions, followed by a second, different coupling reaction at the remaining position.[12] This makes this compound an excellent scaffold for building molecular diversity.

Caption: Figure 3: Sequential Cross-Coupling Potential

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for several cornerstone reactions in organic synthesis:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (arylation, alkylation).

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds (alkynylation).

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the mono-arylation of this compound. Optimization of the ligand, base, and temperature may be required to control selectivity between the C4 and C8 positions.

Self-Validation: The success of this protocol is validated by monitoring the consumption of the starting material and the formation of a new, higher Rƒ product by TLC. Final structure confirmation requires full spectroscopic analysis (NMR, MS) of the purified product.

Step-by-Step Protocol:

-

Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Heating: Heat the reaction mixture to 80-100°C and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via flash column chromatography on silica gel to yield the arylated quinoline product.

Applications in Research and Development

Intermediate for Medicinal Chemistry

As a difunctional scaffold, this compound allows for the systematic exploration of structure-activity relationships (SAR). By introducing various substituents at the C4 and C8 positions, libraries of novel compounds can be synthesized and screened for biological activity against a range of therapeutic targets.[1][13]

Building Block for Materials Science

The rigid, planar quinoline core is an attractive component for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. The ability to attach different functional groups (e.g., electron-donating or electron-withdrawing) at the C4 and C8 positions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.[14][15]

Safety, Handling, and Storage

Hazard Identification: Based on safety data for related compounds, this compound should be handled as a hazardous substance.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

P260: Do not breathe dust.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage: Handle only in a well-ventilated area, preferably in a chemical fume hood. Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 3. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Studies of one-pot double couplings on dibromoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4,8-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dibromoquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic compound. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] The introduction of bromine atoms at the 4 and 8 positions of the quinoline ring system imparts unique physicochemical properties and reactivity, making this compound a valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the development of novel therapeutics and functional materials, where the bromine atoms serve as handles for further molecular elaboration through cross-coupling and nucleophilic substitution reactions.[2][3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, its synthesis and reactivity, key applications, and essential safety protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective and safe utilization in a laboratory setting.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 1070879-31-0 | [4][5] |

| Molecular Formula | C₉H₅Br₂N | [4][5] |

| Molecular Weight | 286.95 g/mol | [5] |

| Appearance | Solid | |

| Boiling Point | 339.4 ± 22.0 °C (Predicted) | [5] |

| Density | 1.923 g/cm³ (Predicted) | [5] |

| pKa | 0.72 ± 0.30 (Predicted) | [5] |

| InChI Key | LNJMYWNYBSIPIS-UHFFFAOYSA-N | [5] |

Note: Some physical properties, such as the boiling point and density, are predicted values from computational models and should be considered as estimates.

Molecular Structure

The structure of this compound consists of a bicyclic system with a pyridine ring fused to a benzene ring. The bromine atoms are positioned on both the pyridine (C4) and benzene (C8) rings.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. 1070879-31-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 4,8-Dibromoquinoline: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,8-dibromoquinoline, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, explore plausible synthetic routes based on established methodologies for related isomers, and discuss its reactivity and potential applications, particularly in the realm of drug discovery and materials science.

Core Molecular Profile of this compound

This compound is a disubstituted quinoline derivative featuring bromine atoms at the 4 and 8 positions of the quinoline ring. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

Molecular Formula and Weight

The chemical formula for this compound is C₉H₅Br₂N .[1][2][3][4] Its molecular weight is 286.95 g/mol .[1][2][3][4]

Chemical Structure

The structure of this compound consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The bromine atoms are attached to the carbon atoms at positions 4 and 8.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1070879-31-0 | [1][2] |

| Molecular Formula | C₉H₅Br₂N | [1][2][3][4] |

| Molecular Weight | 286.95 g/mol | [1][2][3][4] |

| Physical Form | Solid (predicted) | [1] |

| Boiling Point | 339.4±22.0 °C (Predicted) | [3] |

| Density | 1.923 g/cm³ (Predicted) | [2][3] |

| pKa | 0.72±0.30 (Predicted) | [3] |

Synthesis of this compound: A Methodological Approach

Proposed Synthetic Workflow

A logical and efficient pathway to this compound would likely involve a multi-step process, beginning with a suitable aniline derivative, followed by ring-closing to form the quinoline core, and subsequent functionalization. A potential synthetic workflow is outlined below:

Caption: A proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis of a Dibromoquinoline Isomer

The following protocol, adapted from the synthesis of 5,8-dibromoquinoline, illustrates a viable method for the direct bromination of the quinoline core. This method could be adapted to target the 4 and 8 positions through careful control of reaction conditions and the use of appropriate starting materials.

Protocol: Synthesis of 5,8-Dibromoquinoline

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of quinoline (1 equivalent) and silver sulfate in concentrated sulfuric acid.

-

Bromination: To the stirred solution, slowly add bromine (at least 2 equivalents) while maintaining the reaction temperature.

-

Reaction Monitoring: Allow the reaction to proceed with vigorous stirring until the bromine color dissipates, indicating its consumption.

-

Work-up: Filter the reaction mixture to remove silver bromide. The filtrate is then poured onto ice, and the pH is adjusted to precipitate the crude product.

-

Purification: The crude 5,8-dibromoquinoline is collected by filtration and purified by recrystallization from a suitable solvent, such as acetone, to yield the final product.

Note: The regioselectivity of bromination is highly dependent on the reaction conditions and the electronic nature of the quinoline ring. For the synthesis of this compound, a starting material with directing groups that favor substitution at the 4 and 8 positions may be necessary.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of other dibromoquinoline isomers and the principles of spectroscopic analysis, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals in the aromatic region. The protons on the quinoline ring will exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing bromine atoms. For comparison, the ¹H NMR data for 3,4-dibromoquinoline shows signals between 7.67 and 8.89 ppm.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms directly bonded to the bromine atoms (C4 and C8) will be significantly deshielded. The spectrum for 3,4-dibromoquinoline displays signals in the range of 121.2 to 151.3 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the quinoline ring and the C-Br bonds. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations typically occur in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic isotopic cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Reactivity and Synthetic Utility

The bromine atoms at the 4 and 8 positions of the quinoline ring are susceptible to a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the 4 and 8 positions. The differential reactivity of the two bromine atoms may allow for selective mono- or di-functionalization by carefully controlling the reaction conditions.

Caption: Key cross-coupling reactions of this compound.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the quinoline ring, further enhanced by the electron-withdrawing bromine atoms, facilitates nucleophilic aromatic substitution reactions. This allows for the displacement of the bromine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.

Applications in Drug Discovery and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Brominated quinolines, in particular, have garnered significant interest for their potential as therapeutic agents.

Anticancer Potential

Numerous studies have demonstrated the antiproliferative activity of brominated quinoline derivatives against various cancer cell lines.[4] The introduction of bromine atoms can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and interaction with biological targets. The ability to further functionalize the 4 and 8 positions of this compound through cross-coupling and SₙAr reactions makes it a valuable starting point for the synthesis of novel anticancer drug candidates.

Antimicrobial and Other Biological Activities

Quinoline derivatives have a long history of use as antimicrobial agents. The unique electronic and steric properties conferred by the dibromo substitution pattern in this compound may lead to the development of new compounds with potent activity against a range of pathogens.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

References

- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies of one-pot double couplings on dibromoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An Application Scientist's Guide to the Solubility of 4,8-Dibromoquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,8-dibromoquinoline, a key intermediate in synthetic and medicinal chemistry. We delve into the theoretical principles governing its solubility, present available qualitative data, and offer a robust, field-proven experimental protocol for quantitative solubility determination. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation workflows.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound built upon a quinoline core. The strategic placement of bromine atoms at the 4 and 8 positions makes it a versatile precursor for introducing further chemical diversity through reactions like Suzuki and Stille cross-couplings or nucleophilic aromatic substitution (SNAr).[1] Its derivatives are explored in various research areas, including materials science and medicinal chemistry.

Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the choice of reaction media, influences reaction kinetics, is paramount for developing effective purification strategies like recrystallization, and is a foundational parameter in preclinical formulation development. Inefficient solvent selection can lead to poor yields, difficult purifications, and misleading results in biological assays. This guide aims to provide the necessary theoretical and practical framework to navigate these challenges effectively.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another. Let's analyze the structure of this compound to anticipate its behavior.

-

Molecular Structure: The molecule consists of a rigid, aromatic quinoline system. This bicyclic core is moderately polar due to the presence of the nitrogen atom.

-

Polarity: The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor, contributing to the molecule's polarity. However, the large, nonpolar aromatic surface and the two electron-withdrawing bromine atoms create a complex electronic profile. Overall, this compound can be classified as a moderately polar compound.

-

Intermolecular Forces: The primary intermolecular forces at play are van der Waals forces (specifically London dispersion forces from the large electron clouds of the aromatic system and bromine atoms) and dipole-dipole interactions.

Based on this analysis, we can predict that this compound will exhibit favorable solubility in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions and effectively solvate the aromatic system. Its solubility is expected to be limited in highly nonpolar solvents (like hexanes) and highly polar, protic solvents (like water), where the solute-solvent interactions are less favorable than the respective solute-solute or solvent-solvent interactions.

Qualitative Solubility Data

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents effectively solvate the quinoline ring through dipole-dipole and dispersion forces. DMF, being highly polar, is often an excellent solvent for many quinoline derivatives.[3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly to Moderately Soluble | The hydroxyl groups of alcohols can interact with the quinoline nitrogen, but the energy cost of disrupting the alcohol's strong hydrogen-bonding network can limit solubility. |

| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The intermolecular forces of nonpolar solvents are insufficient to overcome the solute-solute interactions of the crystalline this compound solid. Toluene may show slightly better performance due to potential π-π stacking interactions. |

| Aqueous | Water | Insoluble | The molecule's large hydrophobic surface area and lack of significant hydrogen bond donating capability prevent it from dissolving in water. |

Note: This table is based on theoretical principles and data from similar compounds. Experimental verification is essential.

Experimental Protocol: Quantitative Solubility Determination

For precise and reliable data, experimental determination is non-negotiable. The isothermal shake-flask method is the gold standard for measuring equilibrium solubility and is recommended by the OECD.[4] This protocol provides a self-validating system for generating trustworthy data.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (solid, >98% purity)

-

Solvent of interest (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Workflow Diagram

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,8-Dibromoquinoline

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Introduction: The Significance of 4,8-Dibromoquinoline

Quinoline and its derivatives are fundamental scaffolds in numerous biologically active compounds and functional materials. The strategic placement of halogen substituents, such as bromine, on the quinoline ring system provides crucial handles for further synthetic transformations, most notably through cross-coupling reactions. This compound, with bromine atoms on both the pyridine and benzene rings, is a versatile building block for the synthesis of novel pharmaceuticals, agrochemicals, and organic electronic materials.

Accurate structural elucidation is the bedrock of chemical research and development. NMR spectroscopy stands as the most powerful and definitive tool for the structural analysis of organic molecules in solution. This guide provides the necessary theoretical and practical insights for the complete NMR spectral characterization of this compound.

Predicted ¹H and ¹³C NMR Spectral Characteristics

In the absence of a verified experimental spectrum for this compound, we can predict the key features of its ¹H and ¹³C NMR spectra based on the known effects of bromine substitution on the quinoline core and by drawing comparisons with isomers such as 6,8-dibromoquinoline.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit five signals in the aromatic region, corresponding to the five protons on the quinoline core. The bromine atoms at positions 4 and 8 will exert significant electronic and anisotropic effects, influencing the chemical shifts of the neighboring protons.

-

H-2 and H-3: The protons on the pyridine ring, H-2 and H-3, will likely appear as an AX doublet system, assuming the coupling to other protons is negligible. The electron-withdrawing nature of the adjacent bromine at C-4 and the nitrogen atom will deshield these protons, shifting them downfield. We can anticipate H-2 to be the most downfield signal due to its proximity to the nitrogen.

-

H-5, H-6, and H-7: These protons on the carbocyclic ring will form a more complex splitting pattern. H-6 is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), being coupled to both H-5 and H-7. H-5 and H-7 would likely appear as doublets of doublets. The bromine at C-8 will influence the chemical shift of H-7, likely causing a downfield shift compared to unsubstituted quinoline.

For comparison, the reported ¹H NMR data for the constitutional isomer, 6,8-dibromoquinoline , in CDCl₃ shows signals at δ 9.04 (H-2), 8.16 (H-7), 8.09 (H-4), 7.96 (H-5), and 7.49 (H-3) ppm.[1] For this compound, we would anticipate a significant downfield shift for H-3 and the absence of a signal for H-4, while the signals for H-5, H-6, and H-7 will be influenced by the C-8 bromine.

Predicted ¹³C NMR Spectrum

The broadband proton-decoupled ¹³C NMR spectrum of this compound is expected to display nine distinct signals for the nine carbon atoms of the quinoline ring system.

-

Carbons Bearing Bromine (C-4 and C-8): The most notable feature will be the signals for the two carbons directly attached to the bromine atoms. These signals will be significantly shielded compared to their unsubstituted counterparts due to the "heavy atom effect" of bromine. Their chemical shifts will be highly diagnostic.

-

Quaternary Carbons (C-4a and C-8a): These two carbons at the ring fusion will appear as sharp singlets. Their chemical shifts will be influenced by the adjacent bromine substituents.

-

Protonated Carbons: The remaining five carbons (C-2, C-3, C-5, C-6, and C-7) will be readily identifiable through a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each carbon signal to its directly attached proton.

As a reference, the reported ¹³C NMR data for 6,8-dibromoquinoline in CDCl₃ shows signals at δ 151.5, 144.1, 135.9, 135.7, 130.1, 129.7, 125.9, 122.7, and 119.9 ppm.[1] The specific assignments for this compound would require 2D NMR experiments for unambiguous confirmation.

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

-

Mass Determination: Accurately weigh approximately 5-10 mg of the synthesized this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[2] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These should be optimized as needed.

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Spectral Width | 20 ppm | 240 ppm |

| Acquisition Time | 4.09 s | 1.36 s |

| Relaxation Delay | 2.0 s | 2.0 s |

| Number of Scans | 16 | 1024 |

| Transmitter Frequency | ~400 MHz | ~100 MHz |

| Pulse Width | ~10 µs (30°) | ~12 µs (30°) |

Advanced 2D NMR for Unambiguous Assignment

For a definitive structural confirmation, the following 2D NMR experiments are strongly recommended:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly for the H-5, H-6, H-7 system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons and piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help confirm assignments, particularly the spatial relationship between protons on the two different rings.

Data Visualization and Interpretation

Molecular Structure and Numbering

References

Navigating the Analytical Maze: An In-depth Technical Guide to the Mass Spectrometry of 4,8-Dibromoquinoline

Foreword: Unveiling the Molecular Blueprint of a Key Synthetic Intermediate

In the landscape of pharmaceutical and materials science research, halogenated quinolines serve as pivotal building blocks. Among these, 4,8-dibromoquinoline is a compound of significant interest due to its potential applications in the synthesis of novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount for ensuring the integrity of downstream applications. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the cornerstone of this analytical endeavor.

This guide provides a comprehensive exploration of the mass spectrometric analysis of this compound. We will delve into the nuances of ionization techniques, predict and rationalize fragmentation pathways, and present detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to master the analytical intricacies of this important heterocyclic compound.

The Foundational Principles: Understanding this compound's Mass Spectrometric Behavior

The mass spectrum of this compound is distinguished by the isotopic signature of its two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion of this compound will manifest as a characteristic triplet of peaks: the monoisotopic peak (M), a peak at M+2, and a peak at M+4, with a relative intensity ratio of approximately 1:2:1. This isotopic pattern is a definitive marker for the presence of two bromine atoms in an ion.

Ionization Strategies: Choosing the Right Tool for the Job

The selection of an appropriate ionization technique is critical for the successful mass spectrometric analysis of this compound. The two most relevant methods are Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS).

Electron Ionization (EI): The "Hard" Technique for Volatile Analytes

Electron Ionization is a highly energetic, or "hard," ionization technique that is well-suited for volatile and thermally stable compounds like this compound. In the EI source, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular radical cation (M⁺•).[1] The excess energy imparted during this process often induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.

Causality in Technique Selection: The choice of EI is predicated on the anticipated volatility of this compound, making it amenable to GC separation. The resulting fragmentation patterns are highly reproducible and can be compared against spectral libraries for confident identification.

Electrospray Ionization (ESI): The "Soft" Approach for LC-MS

Electrospray Ionization is a "soft" ionization technique that is ideal for less volatile or thermally labile compounds that are better suited for LC separation. ESI generates ions by applying a high voltage to a liquid stream of the analyte solution, creating an aerosol of charged droplets.[2] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]⁺) in the positive ion mode.

Causality in Technique Selection: ESI is the method of choice when this compound is part of a complex mixture that requires the high resolving power of liquid chromatography. Its gentle nature often preserves the molecular ion, which is then subjected to controlled fragmentation in a tandem mass spectrometer (MS/MS) for structural elucidation. This allows for the targeted analysis of the compound in complex matrices.

Decoding the Fragments: A Predictive Look at the Mass Spectrum of this compound

While a publicly available, annotated mass spectrum of this compound is not readily found, we can construct a highly probable fragmentation pathway based on the known fragmentation of quinoline and the GC-MS data of its isomer, 6,8-dibromoquinoline.

The Molecular Ion and its Isotopic Signature

The molecular formula of this compound is C₉H₅Br₂N, with a monoisotopic molecular weight of approximately 284.88 g/mol . In the mass spectrum, the molecular ion region will be characterized by the aforementioned 1:2:1 isotopic pattern for the M⁺•, [M+2]⁺•, and [M+4]⁺• ions.

| Ion | Calculated m/z |

| [C₉H₅⁷⁹Br₂N]⁺• | 284.88 |

| [C₉H₅⁷⁹Br⁸¹BrN]⁺• | 286.88 |

| [C₉H₅⁸¹Br₂N]⁺• | 288.88 |

| Table 1: Predicted m/z values for the molecular ion isotopic cluster of this compound. |

Predicted Fragmentation Pathway under Electron Ionization (EI)

The fragmentation of the this compound molecular ion is expected to proceed through several key steps, initiated by the loss of bromine and fragmentation of the quinoline ring system. The primary fragmentation of the parent quinoline molecule involves the loss of hydrogen cyanide (HCN).[3][4]

Step 1: Loss of a Bromine Radical The initial fragmentation is likely the cleavage of a C-Br bond, which is weaker than the C-C and C-H bonds of the aromatic system. This results in the loss of a bromine radical (•Br), leading to the formation of a brominated quinolinyl cation.

Step 2: Loss of the Second Bromine Radical The brominated quinolinyl cation can then lose the second bromine radical to form the quinolinyl cation.

Step 3: Fragmentation of the Quinoline Ring The quinolinyl cation, and the brominated intermediates, can undergo fragmentation of the heterocyclic ring. A key fragmentation pathway for quinoline itself is the loss of a neutral hydrogen cyanide (HCN) molecule.[3][4]

Step 4: Further Fragmentation Subsequent fragmentation can involve the loss of acetylene (C₂H₂) from the remaining carbocyclic ring.

The following diagram illustrates the predicted EI fragmentation pathway for this compound:

Caption: Predicted EI fragmentation pathway for this compound.

Predicted Fragmentation in ESI-MS/MS

In ESI-MS/MS, the protonated molecule [M+H]⁺ is selected as the precursor ion and subjected to collision-induced dissociation (CID). The fragmentation is expected to be more controlled than in EI.

Step 1: Formation of the Precursor Ion In the ESI source, this compound will be protonated to form the [M+H]⁺ ion, with an isotopic cluster around m/z 286, 288, and 290.

Step 2: Collision-Induced Dissociation (CID) Upon CID, the most likely initial fragmentation would be the loss of a neutral HBr molecule. This is a common fragmentation pathway for protonated halogenated aromatic compounds.

Step 3: Loss of the Second Bromine The resulting ion can then lose the second bromine atom, likely as another molecule of HBr, although the loss of a bromine radical is also possible.

Step 4: Ring Fragmentation Similar to EI, the quinoline ring can then fragment through the loss of HCN.

The following diagram illustrates the predicted ESI-MS/MS fragmentation pathway:

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Field-Proven Protocols for the Analysis of this compound

The following protocols are designed to provide a robust starting point for the analysis of this compound. As with any analytical method, optimization may be required based on the specific instrumentation and sample matrix.

GC-MS Analysis Protocol

This protocol is suitable for the analysis of purified this compound or its presence in simple, volatile matrices.

4.1.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a high-purity volatile solvent such as toluene, dichloromethane, or ethyl acetate.

-

Dilution: Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates.

4.1.2. Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injection Mode | Splitless | To maximize sensitivity for low concentration samples. |

| Injector Temp. | 280 °C | Ensures complete volatilization of the analyte. |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column providing good separation for aromatic compounds. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas with optimal flow for good chromatographic resolution. |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature gradient to ensure good peak shape and elution. |

| MS System | ||

| Ion Source | Electron Ionization (EI) | Standard for GC-MS, provides reproducible fragmentation. |

| Ionization Energy | 70 eV | Standard energy for generating comparable library spectra. |

| Source Temp. | 230 °C | Prevents condensation of the analyte in the source. |

| Mass Range | m/z 50-400 | Covers the molecular ion and expected fragments. |

| Scan Rate | 2 scans/sec | Adequate for capturing peak profiles from the GC. |

| Table 2: Recommended GC-MS parameters for this compound analysis. |

LC-MS/MS Analysis Protocol

This protocol is designed for the selective and sensitive analysis of this compound in complex matrices.

4.2.1. Sample Preparation

-

Extraction (for complex matrices): Employ a suitable extraction technique such as liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) with a C18 cartridge to isolate the analyte from the matrix.

-

Dissolution: Reconstitute the dried extract in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

-

Filtration: Filter the final solution through a 0.22 µm PTFE or nylon syringe filter.

4.2.2. Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | ||

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation in positive ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 10% B to 95% B over 10 min | A gradient to effectively elute the analyte and clean the column. |

| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| MS System | ||

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Optimal for protonating the nitrogen in the quinoline ring. |

| Capillary Voltage | 3.5 kV | Typical voltage for efficient ion generation. |

| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |

| Desolvation Gas | Nitrogen, 600 L/hr | Assists in droplet desolvation. |

| MRM Transitions | e.g., 286.9 > 206.9, 288.9 > 208.9 | For high selectivity and sensitivity in quantification. |

| Table 3: Recommended LC-MS/MS parameters for this compound analysis. |

Concluding Remarks: A Path to Confident Analysis

The mass spectrometric analysis of this compound, while presenting its own set of challenges, is a manageable task with a systematic and well-informed approach. By understanding the principles of ionization, predicting the fragmentation behavior based on sound chemical principles and analogous compound data, and implementing robust analytical protocols, researchers can achieve confident identification and quantification of this important molecule. The methodologies and insights provided in this guide serve as a comprehensive resource to navigate the analytical complexities and unlock the full potential of this compound in scientific discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 3. chempap.org [chempap.org]

- 4. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unveiling the Solid-State Architecture of 4,8-Dibromoquinoline: A Technical Guide for Researchers

Introduction: The Quinoline Scaffold and the Imperative of Structural Elucidation

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmacologically active compounds and functional materials. Halogenated quinolines, in particular, have garnered significant attention due to the profound influence of halogen atoms on molecular properties such as lipophilicity, metabolic stability, and the capacity for specific intermolecular interactions like halogen bonding. These interactions can significantly impact crystal packing and, consequently, the solid-state properties of the material, including solubility and bioavailability.

This technical guide focuses on 4,8-dibromoquinoline, a member of the dibromoquinoline family with potential applications in drug discovery. Despite its importance, a definitive single-crystal X-ray diffraction study for this compound has not been reported in the public domain. This absence of precise atomic coordinates represents a critical knowledge gap for researchers aiming to leverage this molecule for rational drug design or crystal engineering.

Therefore, this document serves a dual purpose: to consolidate the known information regarding the synthesis and characterization of this compound and to provide a comprehensive, field-proven methodology for its crystallization and subsequent crystal structure determination. By presenting a clear pathway for this crucial analysis, we aim to empower researchers to unlock the full potential of this intriguing molecule.

Synthesis and Spectroscopic Characterization of this compound

A robust synthetic route is the prerequisite for obtaining high-purity material suitable for single-crystal growth. While various methods for the bromination of quinolines exist, a common approach involves the direct bromination of the quinoline core.

Proposed Synthetic Workflow

A plausible synthetic route to this compound can be adapted from established protocols for the synthesis of other bromoquinoline isomers. The following diagram outlines a conceptual workflow.

Caption: Conceptual workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₉H₅Br₂N | [PubChem][1] |

| Molecular Weight | 286.95 g/mol | [PubChem][1] |

| CAS Number | 1070879-31-0 | [Sigma-Aldrich] |

| Predicted Boiling Point | 339.4 ± 22.0 °C | [ChemBook][2] |

| Predicted Density | 1.923 g/cm³ | [ChemBook][2] |

| Physical Form | Solid | [Sigma-Aldrich] |

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized this compound prior to crystallization attempts.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will reveal nine distinct signals corresponding to the carbon atoms of the quinoline core. The signals for the carbon atoms bonded to bromine will be significantly influenced by the halogen's electronegativity.

-

IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the quinoline ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the characteristic isotopic pattern of two bromine atoms being a key diagnostic feature.

Methodology for Crystal Structure Determination

The following protocols are designed to provide a robust framework for obtaining high-quality single crystals of this compound and subsequently determining its crystal structure.

Experimental Protocol: Crystal Growth

The choice of solvent and crystallization technique is critical. A systematic screening of various solvents with different polarities is recommended.

-

Solvent Screening:

-

Begin with common organic solvents such as ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and toluene.

-

Prepare saturated or near-saturated solutions of purified this compound in small vials (e.g., 2-4 mL) at room temperature or with gentle heating.

-

Allow the solutions to cool slowly to room temperature and then transfer to a refrigerator (2-8°C).

-

-

Crystallization Techniques:

-

Slow Evaporation: Leave the vials from the solvent screening partially covered to allow for slow evaporation of the solvent at room temperature. This is a simple and often effective method.

-

Vapor Diffusion: Place a small, open vial containing the saturated solution of this compound inside a larger, sealed container that has a layer of a "non-solvent" (a solvent in which the compound is poorly soluble). The vapor of the non-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution at a slightly elevated temperature and then slowly cool it to room temperature, followed by further cooling in a refrigerator.

-

-

Crystal Harvesting:

-

Once suitable single crystals (clear, well-defined shape, typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a nylon loop.

-

Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and protect it from the atmosphere.

-

Mount the crystal on a goniometer head for X-ray diffraction analysis.

-

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

The following diagram illustrates the standard workflow for SC-XRD analysis.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystal Structure and Intermolecular Interactions of this compound

While the precise crystal structure of this compound is yet to be determined, we can make informed predictions based on the known crystal structure of its isomer, 6,8-dibromoquinoline, and general principles of crystal engineering.

Comparative Analysis with 6,8-Dibromoquinoline

The crystal structure of 6,8-dibromoquinoline has been reported and provides valuable insights.[3] It crystallizes in the monoclinic space group P2₁/c.[3] The molecule is nearly planar, and the crystal packing is stabilized by π–π stacking interactions between the pyridine and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.634 Å.[3] Additionally, short Br···Br contacts of 3.4443 Å are observed.[3]

Predicted Intermolecular Interactions for this compound

Based on the structure of 6,8-dibromoquinoline and other halogenated aromatic compounds, the following intermolecular interactions are anticipated to play a significant role in the crystal packing of this compound:

-

π–π Stacking: The planar aromatic quinoline rings are expected to engage in π–π stacking interactions, which are a common feature in the crystal structures of such molecules.

-

Halogen Bonding: The bromine atoms in this compound can act as halogen bond donors. Potential halogen bond acceptors in the crystal lattice could be the nitrogen atom of a neighboring molecule (Br···N) or another bromine atom (Br···Br). The presence and nature of these interactions will be highly dependent on the steric arrangement of the molecules in the crystal.

-

C-H···π and C-H···N/Br Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the π-system of an adjacent ring or the electronegative nitrogen and bromine atoms are also likely to contribute to the overall stability of the crystal lattice.

The following diagram illustrates these potential intermolecular interactions.

Caption: Potential intermolecular interactions in the crystal lattice of this compound.

Relevance in Drug Discovery and Materials Science

The determination of the crystal structure of this compound is not merely an academic exercise. A detailed understanding of its solid-state architecture has significant implications for its application in drug development and materials science.

-

Structure-Based Drug Design: Knowledge of the precise three-dimensional structure of this compound can inform the design of more potent and selective analogues. The orientation of the bromine atoms, for instance, can be crucial for establishing key interactions with biological targets.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, including solubility and stability. A foundational understanding of the primary crystal structure is the first step in a comprehensive polymorphism screen.

-

Crystal Engineering: The ability of the bromine atoms to participate in halogen bonding makes this compound an interesting building block for the design of novel supramolecular assemblies and functional materials with tailored electronic or optical properties.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and, most importantly, a detailed methodology for the determination of the crystal structure of this compound. While the definitive crystal structure remains to be elucidated, the protocols and predictive analyses presented herein offer a clear and actionable path for researchers in the field. The determination of this structure will be a valuable contribution to the scientific community, providing a foundation for the rational design of new therapeutic agents and advanced materials based on the versatile dibromoquinoline scaffold.

References

A Technical Guide to the Regioselective Bromination of Quinoline: Strategies for the Synthesis of Dibromoquinoline Isomers

Abstract: Quinoline, a privileged heterocyclic scaffold, is foundational to numerous pharmaceuticals and functional materials. The introduction of bromine atoms into the quinoline nucleus provides highly versatile intermediates, primed for diversification through modern cross-coupling methodologies. This guide offers an in-depth exploration of the principles governing the electrophilic bromination of quinoline. We will dissect the electronic factors that dictate regioselectivity, provide detailed, field-proven protocols for the synthesis of common isomers such as 5,8-dibromoquinoline and 6,8-dibromoquinoline, and address the significant synthetic challenge of producing the 4,8-dibromoquinoline isomer. By explaining the causality behind experimental choices and proposing logical, multi-step strategies for accessing less common isomers, this document serves as a technical resource for researchers in synthetic chemistry and drug development.

Part 1: The Chemistry of Quinoline Bromination: A Tale of Two Rings

The reactivity of quinoline in electrophilic aromatic substitution (SEAr) is a classic example of competing electronic effects within a fused heterocyclic system. The molecule consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring. This dichotomy is central to understanding its bromination chemistry.

Electronic Properties of the Quinoline Nucleus

The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring (positions 2, 3, and 4) towards attack by electrophiles. Conversely, the carbocyclic ring (positions 5, 6, 7, and 8) behaves more like a substituted benzene ring and is the primary site for electrophilic substitution. Under the strongly acidic conditions often used for bromination, the quinoline nitrogen is protonated, forming the quinolinium ion. This further exacerbates the deactivation of the pyridine ring and, to a lesser extent, the entire fused system.

Mechanism and Regioselectivity of Electrophilic Bromination

The bromination of quinoline follows the canonical SEAr mechanism, involving the generation of a bromine electrophile (or a polarized bromine complex) that attacks the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). The subsequent loss of a proton restores aromaticity.

The regiochemical outcome is dictated by the stability of this carbocation intermediate. Attack at the 5- and 8-positions of the carbocyclic ring is generally favored as it allows the positive charge to be delocalized without disrupting the aromaticity of the adjacent pyridine ring. Direct bromination of the pyridine ring is rarely observed.[1]

Part 2: Established Protocols for the Synthesis of Dibromoquinolines

While numerous dibromoquinoline isomers exist, their synthesis directly from quinoline requires careful control of reaction conditions to achieve regioselectivity.

Synthesis of 5,8-Dibromoquinoline

A direct synthesis of 5,8-dibromoquinoline can be achieved under strongly acidic conditions. The use of sulfuric acid and a silver salt facilitates the reaction.

Experimental Protocol: Synthesis of 5,8-Dibromoquinoline [2]

-

Reaction Setup: In a suitable reaction vessel protected from light, combine quinoline (1.0 eq), silver sulfate (2.5 eq), and concentrated sulfuric acid.

-

Reagent Addition: Cool the mixture in an ice bath and slowly add molecular bromine (Br₂) (1.0 eq).

-

Reaction: Allow the mixture to stir vigorously. The reaction progress can be monitored by the consumption of the bromine color. The reaction is typically shaken for several hours.

-

Workup: Upon completion, filter the mixture to remove the silver bromide precipitate. Carefully pour the filtrate over crushed ice.

-

Precipitation & Isolation: Adjust the pH of the aqueous solution to 2-3, which will precipitate the product.

-

Purification: Collect the crude product by filtration and recrystallize from a suitable solvent such as acetone to yield pure 5,8-dibromoquinoline.

Synthesis of 6,8-Dibromoquinoline

The synthesis of 6,8-dibromoquinoline is often achieved through a multi-step process starting from 1,2,3,4-tetrahydroquinoline, which allows for more controlled bromination followed by aromatization.[1][3]

Conceptual Workflow: Synthesis of 6,8-Dibromoquinoline

Caption: Workflow for 6,8-dibromoquinoline synthesis.

The initial bromination of tetrahydroquinoline is directed to the 6- and 8-positions due to the activating effect of the amine group. Subsequent dehydrogenation restores the aromatic quinoline core.[4][5]

Data Presentation: Comparative Synthesis

| Target Compound | Starting Material | Key Reagents | Solvent | Typical Yield | Reference |

| 5,8-Dibromoquinoline | Quinoline | Br₂, AgNO₃, H₂SO₄ | H₂SO₄ | Moderate | [2] |

| 6,8-Dibromoquinoline | 1,2,3,4-Tetrahydroquinoline | Br₂, DDQ/NBS | CHCl₃ | High (88%) | [1][3][6] |

Part 3: The Synthetic Challenge of this compound

Direct synthesis of this compound from quinoline is synthetically challenging and not well-documented. The C4 position is part of the electron-deficient pyridine ring, making it highly resistant to electrophilic attack. Therefore, a multi-step, strategic approach is required to achieve this specific substitution pattern.

Proposed Synthetic Strategy: N-Oxide Activation

A proven strategy for functionalizing the 4-position of pyridinic rings is through the corresponding N-oxide. Quinoline N-oxide can be synthesized from quinoline using an oxidant like m-CPBA or H₂O₂. The N-oxide functionality significantly alters the electronic distribution of the ring system, making the C4 position susceptible to functionalization.

A plausible, albeit undocumented, pathway could involve the bromination of a pre-functionalized quinoline, such as 8-bromoquinoline, followed by a series of reactions to introduce the second bromine at the C4 position via an N-oxide intermediate.

Plausible Multi-Step Pathway for this compound

Caption: A hypothetical synthetic route to this compound.

This proposed route leverages established transformations in heterocyclic chemistry to overcome the inherent low reactivity of the C4 position. Each step would require careful optimization.

Part 4: Characterization of Dibromoquinolines

The unambiguous identification of the synthesized dibromoquinoline isomers is critical. A combination of spectroscopic techniques is employed for full characterization.

-

¹H NMR Spectroscopy: The proton chemical shifts and coupling constants are highly diagnostic. For instance, in 6,8-dibromoquinoline, the protons on the benzene ring (H5 and H7) appear as distinct doublets with a small meta-coupling constant (J ≈ 2.4 Hz).[6] The protons on the pyridine ring (H2, H3, H4) show characteristic coupling patterns as well.[7]

-

¹³C NMR Spectroscopy: Provides information on the carbon skeleton, with the carbon atoms attached to bromine showing characteristic shifts.

-

Mass Spectrometry (MS): Confirms the molecular weight and shows a characteristic isotopic pattern for a dibrominated compound due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

-

Melting Point (m.p.): A sharp melting point is an indicator of purity. For example, the reported melting point for 6,8-dibromoquinoline is 372–373 K (99-100 °C).[6]

Part 5: Safety Considerations

The synthesis of dibromoquinolines involves hazardous materials that require strict safety protocols.

-

Bromine (Br₂): Extremely corrosive, toxic upon inhalation, and causes severe burns. Must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.

-

Strong Acids (H₂SO₄, HBr): Highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.

-

Chlorinated Solvents (CHCl₃, CH₂Cl₂): Volatile and potentially carcinogenic. All operations should be performed in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation of dust.

All experimental work should be preceded by a thorough risk assessment.

Conclusion

The synthesis of dibromoquinolines is a study in controlling regioselectivity in a fused heterocyclic system. While isomers like 5,8- and 6,8-dibromoquinoline can be prepared via established, logical protocols, the synthesis of this compound from quinoline presents a significant challenge due to the electronic deactivation of the pyridine ring. Overcoming this challenge requires multi-step strategies that modulate the electronic character of the quinoline nucleus, such as through N-oxide formation. The resulting dibromoquinolines are valuable building blocks, offering two distinct handles for further molecular elaboration, thereby enabling the rapid generation of compound libraries for drug discovery and materials science applications.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4,8-Dibromoquinoline: Strategies and Methodologies for Researchers

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 4,8-dibromoquinoline, a key building block in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of starting materials, reaction mechanisms, and step-by-step experimental protocols. The synthesis of dihalogenated quinolines requires careful strategic planning to ensure regiochemical control. This guide will focus on two primary, logically sound approaches: a sequential halogenation strategy built upon the Gould-Jacobs quinoline synthesis, and a Sandmeyer reaction-based approach starting from a pre-functionalized quinoline core.

Strategic Considerations for the Synthesis of this compound

The synthesis of polysubstituted quinolines, such as this compound, necessitates a robust strategy to control the regioselectivity of the halogenation steps. Direct bromination of the quinoline nucleus is often unselective and can lead to a mixture of products that are difficult to separate. Therefore, a more controlled, stepwise approach is paramount. The two strategies detailed below offer logical and experimentally validated pathways to the target molecule, each with its own set of advantages and considerations.

Strategy A employs the well-established Gould-Jacobs reaction to construct the quinoline core, followed by sequential halogenations. This approach offers flexibility in the choice of aniline starting material and allows for the introduction of the bromine atoms in a controlled manner.

Strategy B leverages the Sandmeyer reaction, a classic and reliable method for the conversion of an amino group to a halide via a diazonium salt intermediate. This pathway is particularly attractive if the corresponding amino-bromoquinoline precursor is readily available.

Synthetic Pathway I: Gould-Jacobs Reaction and Sequential Halogenation

This pathway commences with the synthesis of an 8-bromo-4-hydroxyquinoline intermediate via the Gould-Jacobs reaction, followed by conversion of the hydroxyl group to a chloro group, and finally, a halogen exchange reaction to yield the desired this compound.

Overall Synthetic Workflow

Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction.

Step-by-Step Experimental Protocols

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][2]

-

Reaction Principle: The reaction begins with a Michael-type addition of the aniline to diethyl ethoxymethylenemalonate, followed by an intramolecular cyclization and subsequent elimination of ethanol to form the quinoline ring.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture with stirring to 140-150 °C for 2 hours. The reaction is typically performed neat.

-

Increase the temperature to 240-250 °C and maintain for 30 minutes to effect cyclization. The reaction mixture will solidify upon cooling.

-

To the cooled solid, add a 10% aqueous solution of sodium hydroxide (excess) and heat the mixture to reflux for 1 hour to saponify the ester.

-

After cooling, filter the solution to remove any insoluble impurities.

-